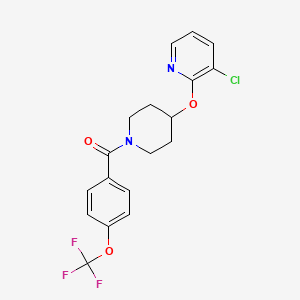

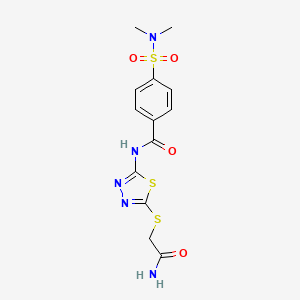

![molecular formula C14H11F3N4O B2711566 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 338792-52-2](/img/structure/B2711566.png)

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile, also known as 4-DMT-4-PBC, is a novel chemical compound that has recently emerged as a promising candidate for various scientific research applications. It is a synthetic molecule with a unique chemical structure, consisting of a pyrimidine ring, a benzene ring, and a carbonitrile group. This compound is of particular interest due to its ability to act as a substrate for various biochemical and physiological processes, as well as its potential to be used in laboratory experiments.

Aplicaciones Científicas De Investigación

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt, derived from the reaction of 4-dimethylaminopyridine with commercially available 2,4-dinitro(trifluoromethoxy)benzene, serves as an effective source for SN2 reactions to form trifluoromethyl ethers. This illustrates the compound's utility in introducing trifluoromethoxy groups into various substrates, showcasing its significance in synthesizing compounds with desired physical and chemical properties (Duran-Camacho et al., 2021).

Photochemical Electrocyclization

The photochemical reactions of 1,4,6-trisubstituted pyrimidin-2-ones, including similar compounds, yield photochemical electrocyclization products, demonstrating the potential for synthesizing complex cyclic structures through light-induced reactions. This process highlights the compound's role in developing new methodologies for constructing cyclic systems with significant synthetic value (Nishio et al., 1980).

Conformational Changes and Excitation

Studies on conformational changes upon S1←S0 excitation in 4-dimethylaminobenzonitrile and its chemical analogs, including the compound , provide insights into the dynamic processes following electronic excitation. These findings are crucial for understanding the photophysical behavior of materials and for designing molecules with specific electronic properties (Grassian et al., 1989).

Heterolytic Dehalogenation and Cation Trapping

The irradiation of haloanilines, akin to the core structure of the compound, in the presence of benzene and various alkenes, leads to heterolytic dehalogenation and cation trapping. This process forms compounds like 4-(dimethylamino)biphenyl, showcasing the chemical's utility in synthetic chemistry for generating anilines and other related structures (Fagnoni et al., 1999).

Synthesis of Heterocyclic Systems

Utilization of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, such as fused pyrimidinones, illustrates the compound's applicability in generating diverse heterocyclic structures. This demonstrates its role in expanding the toolkit for heterocyclic chemistry, which is crucial for pharmaceuticals and materials science (Toplak et al., 1999).

Propiedades

IUPAC Name |

4-[2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c1-21(2)13-19-11(14(15,16)17)7-12(20-13)22-10-5-3-9(8-18)4-6-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSVBORTLYKLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)